8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Overview
Description
“8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C10H10N2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of “8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” is characterized by an imidazo[1,2-a]pyridine ring substituted with a chlorine atom at the 8-position and a carboxylic acid ethyl ester group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered attention due to their presence in various biologically active molecules. The ethyl ester derivative can be used as a precursor in the synthesis of these compounds through various methods, including oxidative coupling and catalytic reactions . These synthetic routes are crucial for creating complex molecules that can serve as leads in drug discovery.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure because of its wide range of applications in medicinal chemistry . The ethyl ester variant can be utilized in the design and development of new therapeutic agents, given its potential for modification and functionalization.
Antituberculosis Agents
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Derivatives of this compound have shown significant activity against bacterial strains, making them promising candidates for the development of new antituberculosis drugs .
Antimicrobial Potential
Compounds derived from imidazo[1,2-a]pyridines have demonstrated good antimicrobial properties. The ethyl ester form can be incorporated into molecules that target a variety of microbial pathogens, contributing to the pool of antimicrobial agents .
Material Science
Due to its structural characteristics, the imidazo[1,2-a]pyridine moiety is also useful in material science. The ethyl ester derivative can be involved in the creation of materials with specific electronic or photonic properties .
Chemical Synthesis and Catalysis
The compound is valuable in chemical synthesis, serving as a building block for various catalytic processes. It can be used to generate diverse molecular structures, which are essential in the development of catalysts and other chemical agents .
Environmental Chemistry
In environmental chemistry, derivatives of imidazo[1,2-a]pyridines can be explored for their potential use in the degradation of pollutants or as part of sensors for environmental monitoring .
Biochemical Research
In biochemical research, the ethyl ester form of imidazo[1,2-a]pyridine can be used as a probe or reagent in the study of biological systems. Its reactivity and ability to bind to various biomolecules make it a useful tool in understanding biochemical pathways and processes .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for “8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” and its analogues could involve further exploration of their potential applications in drug discovery and development .
properties
IUPAC Name |
ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQUBAHHPYDSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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